molecular formula C18H13Cl2N5O3 B11430448 N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

Cat. No.: B11430448
M. Wt: 418.2 g/mol
InChI Key: VCYKFFFQBRXXOI-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE: is a complex organic compound characterized by its unique structure, which includes chlorophenyl groups and a pyrrolo[3,4-d][1,2,3]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of chlorophenyl groups through substitution reactions. The final step involves the acylation of the intermediate product to form the desired compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-CHLOROPHENYL)-2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar chlorophenyl structure but different core.

    Heparinoid Compounds: Structurally similar in terms of functional groups but differ in their biological activity and applications.

Uniqueness

N-(2-CHLOROPHENYL)-2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE stands out due to its unique pyrrolo[3,4-d][1,2,3]triazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H13Cl2N5O3

Molecular Weight

418.2 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide

InChI

InChI=1S/C18H13Cl2N5O3/c19-10-4-3-5-11(8-10)25-17(27)15-16(18(25)28)24(23-22-15)9-14(26)21-13-7-2-1-6-12(13)20/h1-8,15-16H,9H2,(H,21,26)

InChI Key

VCYKFFFQBRXXOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2)Cl

Origin of Product

United States

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